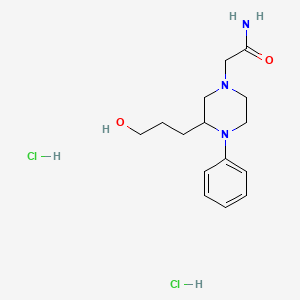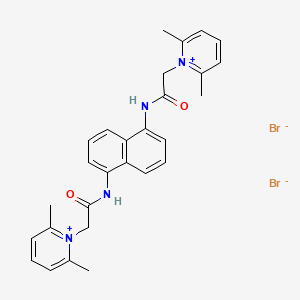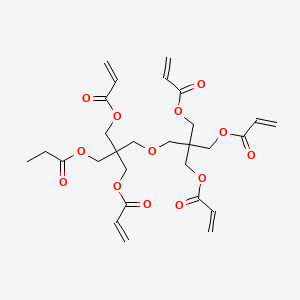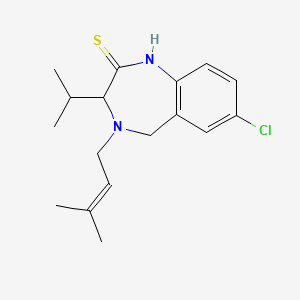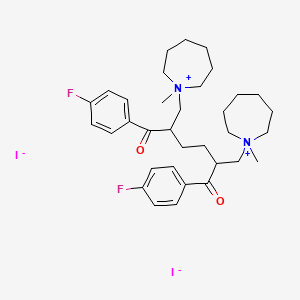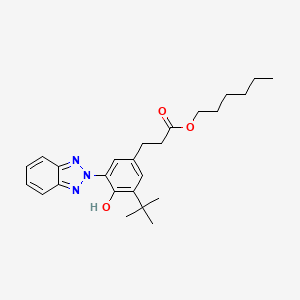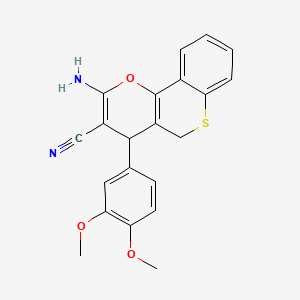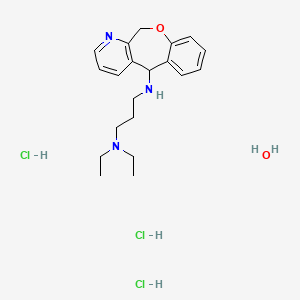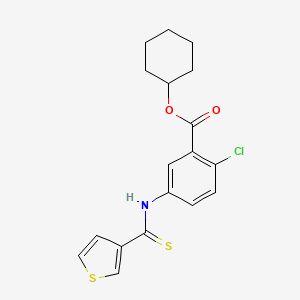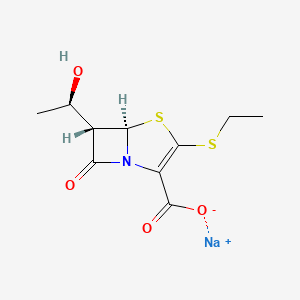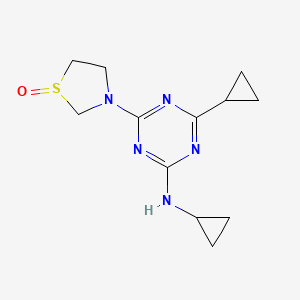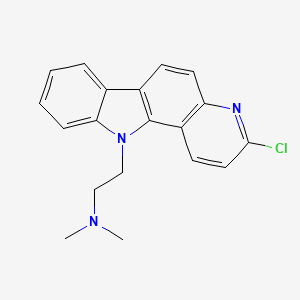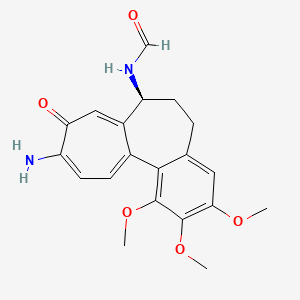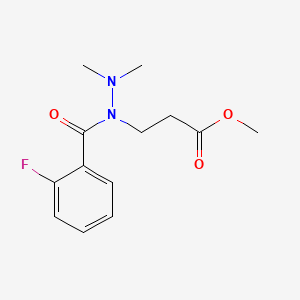
Benzoic acid, 2-fluoro-, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2-fluoro-, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide is a synthetic organic compound with a complex structure It is characterized by the presence of a benzoic acid core substituted with a fluorine atom and a hydrazide group that includes a methoxy and oxopropyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-fluoro-, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide typically involves multiple steps. One common method starts with the fluorination of benzoic acid to introduce the fluorine atom at the 2-position. This is followed by the formation of the hydrazide group through the reaction of the fluorinated benzoic acid with a suitable hydrazine derivative. The methoxy and oxopropyl groups are then introduced through further reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Benzoic acid, 2-fluoro-, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines.
科学的研究の応用
Benzoic acid, 2-fluoro-, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Benzoic acid, 2-fluoro-, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide involves its interaction with specific molecular targets. The fluorine atom and hydrazide group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular pathways and biological effects.
類似化合物との比較
Similar Compounds
Benzoic acid derivatives: Compounds with similar structures but different substituents, such as 2-chlorobenzoic acid or 2-methylbenzoic acid.
Hydrazides: Other hydrazide compounds with varying alkyl or aryl groups.
Uniqueness
Benzoic acid, 2-fluoro-, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide is unique due to the specific combination of its substituents. The presence of both a fluorine atom and a methoxy-oxopropyl hydrazide group imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
96804-40-9 |
|---|---|
分子式 |
C13H17FN2O3 |
分子量 |
268.28 g/mol |
IUPAC名 |
methyl 3-[dimethylamino-(2-fluorobenzoyl)amino]propanoate |
InChI |
InChI=1S/C13H17FN2O3/c1-15(2)16(9-8-12(17)19-3)13(18)10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3 |
InChIキー |
WUZZXPSGJPKJRH-UHFFFAOYSA-N |
正規SMILES |
CN(C)N(CCC(=O)OC)C(=O)C1=CC=CC=C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


